molecular formula C9H7BrO2 B3031196 (E)-3-bromo-3-phenylprop-2-enoic acid CAS No. 19078-73-0

(E)-3-bromo-3-phenylprop-2-enoic acid

Cat. No.: B3031196
CAS No.: 19078-73-0
M. Wt: 227.05 g/mol
InChI Key: UPZBDEYHZXRSBQ-UHFFFAOYSA-N
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Description

(E)-3-Bromo-3-phenylprop-2-enoic acid (CAS: 19078-73-0) is an α,β-unsaturated carboxylic acid with the molecular formula C₉H₇BrO₂ and an average molecular mass of 227.057 g/mol . Its structure features a bromine atom at the β-position of the acrylic acid backbone and a phenyl group conjugated to the double bond in the E-configuration. This stereoelectronic arrangement enhances its reactivity in Michael addition reactions, cycloadditions, and halogen-based substitution processes. The compound is widely utilized in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals due to its dual functional groups (bromine and carboxylic acid) .

Properties

IUPAC Name

3-bromo-3-phenylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-6H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZBDEYHZXRSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19078-73-0
Record name 3-Bromo-3-phenyl-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19078-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-3-bromo-3-phenylprop-2-enoic acid can be synthesized through several methods. One common approach involves the bromination of cinnamic acid. The reaction typically uses bromine (Br2) in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction proceeds via an electrophilic addition mechanism, followed by dehydrobromination to yield the (E)-isomer of the product.

Another method involves the Heck reaction, where cinnamic acid is reacted with a brominating agent in the presence of a palladium catalyst. This method is advantageous due to its high selectivity and yield.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-bromo-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the double bond can be achieved using hydrogenation catalysts, resulting in the formation of 3-bromo-3-phenylpropanoic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like NaOH, NH3, or RSH in polar solvents.

    Oxidation: Oxidizing agents such as KMnO4, CrO3, or H2O2.

    Reduction: Hydrogen gas with Pd/C or PtO2 catalysts.

Major Products Formed

    Substitution: Various substituted cinnamic acid derivatives.

    Oxidation: Carboxylic acids or ketones.

    Reduction: 3-bromo-3-phenylpropanoic acid.

Scientific Research Applications

(E)-3-bromo-3-phenylprop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to cinnamic acid derivatives.

    Medicine: Explored for its anti-inflammatory and anticancer properties, as it can modulate various biological pathways.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-3-bromo-3-phenylprop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the conjugated double bond system play crucial roles in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The phenyl group in this compound provides steric bulk and π-conjugation, enhancing stability in polar solvents compared to furan-containing analogs like (E)-3-(5-bromofuran-2-yl)prop-2-enoic acid, which exhibit higher electrophilicity due to reduced aromatic stabilization . Electron-withdrawing groups (e.g., sulfamoyl in , trifluoromethyl in ) increase acidity (pKa ~2.5–3.0) compared to the parent compound (pKa ~3.2) .

Reactivity :

  • Bromine at the β-position facilitates nucleophilic substitution or elimination reactions, whereas ethoxy or fluorinated derivatives (e.g., ) show enhanced resistance to hydrolysis, making them suitable for prolonged reaction conditions .

Hydrogen-Bonding and Crystallographic Behavior

This compound forms dimeric hydrogen-bonding networks via carboxylic acid groups (O–H···O bonds, ~2.65 Å), as observed in related α,β-unsaturated acids . In contrast, analogs with bulky substituents (e.g., trifluoromethyl-sulfamoyl in ) exhibit disrupted packing patterns, leading to lower melting points (e.g., 135–140°C for vs. 160–165°C for the parent compound) .

Biological Activity

(E)-3-bromo-3-phenylprop-2-enoic acid, commonly referred to as bromocinnamic acid, is an organic compound derived from cinnamic acid. Its unique structure, characterized by a bromine atom at the 3-position of the prop-2-enoic acid chain, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C9H7BrO2, and it typically appears as a solid at room temperature with a melting point around 135 °C. The presence of a conjugated double bond system enhances its reactivity and binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. Studies suggest that the compound can form covalent bonds with active site residues of enzymes, potentially inhibiting their activity. This interaction may influence various metabolic pathways and lead to several biological effects, including:

  • Inhibition of Inflammatory Pathways : The compound has shown potential in modulating inflammatory responses, making it a candidate for anti-inflammatory therapies.
  • Anticancer Properties : Preliminary research indicates that this compound may induce apoptosis in cancer cells through specific signaling pathways.

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the activity of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, it has been investigated for its ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of apoptosis-related proteins and pathways, leading to increased cell death in malignant cells .

Case Studies and Research Findings

  • Inhibition of Enzymatic Activity : A study indicated that this compound effectively inhibited certain enzymes involved in inflammatory pathways, demonstrating an IC50 value indicative of its potency against these targets.
  • Cell Line Studies : In vitro studies using cancer cell lines have shown that treatment with this compound leads to significant reductions in cell viability and alterations in cell cycle progression, suggesting its potential as an anticancer agent .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of this compound compared to structurally similar compounds:

Compound NameKey FeaturesBiological Activity
Cinnamic Acid Parent compound without bromineModerate anti-inflammatory effects
4-Chlorocinnamic Acid Contains chlorine instead of bromineAntimicrobial properties
4-Methylcinnamic Acid Substituted with a methyl groupAntioxidant effects
This compound Bromine substitution enhances reactivityStrong anti-inflammatory and anticancer properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-3-bromo-3-phenylprop-2-enoic acid
Reactant of Route 2
(E)-3-bromo-3-phenylprop-2-enoic acid

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